molecular formula C14H12O2 B064073 2-(Phenoxymethyl)benzaldehyde CAS No. 168551-49-3

2-(Phenoxymethyl)benzaldehyde

Cat. No.: B064073
CAS No.: 168551-49-3
M. Wt: 212.24 g/mol
InChI Key: XVWHVOIBWUNRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyl phenyl ether, which is then oxidized to yield this compound. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(Phenoxymethyl)benzyl alcohol, using reducing agents such as sodium borohydride.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Oxidation: 2-(Phenoxymethyl)benzoic acid

    Reduction: 2-(Phenoxymethyl)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

2-(Phenoxymethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of fragrances, flavoring agents, and as a building block in polymer chemistry.

Mechanism of Action

The mechanism by which 2-(Phenoxymethyl)benzaldehyde exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The phenoxymethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the phenoxymethyl group, making it less reactive in certain substitution reactions.

    2-(Methoxymethyl)benzaldehyde: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and applications.

    4-(Phenoxymethyl)benzaldehyde: The phenoxymethyl group is positioned at the para position, affecting its chemical behavior and uses.

Uniqueness: 2-(Phenoxymethyl)benzaldehyde is unique due to the ortho positioning of the phenoxymethyl group, which can influence its steric and electronic properties. This positioning can enhance its reactivity in specific chemical reactions and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(phenoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWHVOIBWUNRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594645
Record name 2-(Phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168551-49-3
Record name 2-(Phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenoxymethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Phenoxymethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Phenoxymethyl)benzaldehyde
Reactant of Route 4
2-(Phenoxymethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Phenoxymethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Phenoxymethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.